6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a compound that belongs to the indazole family, characterized by its unique tetrahydroindazole structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
The compound is classified under the category of heterocyclic compounds, specifically as an indazole derivative. Indazoles are known for their diverse biological activities and are often explored for their potential therapeutic effects. The specific structure of 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid positions it as a compound of interest in both synthetic and medicinal chemistry .
The synthesis of 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid typically involves several steps:
The molecular formula for 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is . The molecular weight is approximately 206.28 g/mol.
The InChI Key for this compound is JFZOXWCTGIPWDI-UHFFFAOYSA-N, and its canonical SMILES notation is CC(C)(C)N1C(=C2CCCCC2=N1)C(=O)O .
6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid can undergo various chemical reactions:
The mechanism of action for 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid involves its interaction with biological macromolecules:
Property | Value |
---|---|
Molecular Formula | C12H18N2O2 |
Molecular Weight | 206.28 g/mol |
Boiling Point | Not readily available |
Melting Point | Not readily available |
6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid has several applications in scientific research:
This comprehensive overview highlights the significance of 6-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid in both synthetic and medicinal chemistry contexts.
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8